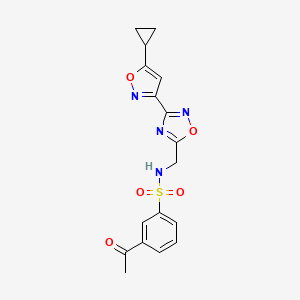

3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Description

3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS: 1903785-00-1) is a synthetic organic compound with a molecular formula of C₁₇H₁₆N₄O₅S and a molecular weight of 388.4 g/mol . Its structure integrates multiple heterocyclic and functional motifs:

- A benzenesulfonamide core, a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).

- A 3-acetyl substituent on the benzene ring, which may enhance lipophilicity or modulate electronic properties.

- A 1,2,4-oxadiazole ring linked to a 5-cyclopropylisoxazole moiety, both nitrogen-rich heterocycles known for metabolic stability and bioactivity.

The compound’s SMILES representation, CC(=O)c1cccc(S(=O)(=O)NCc2nc(-c3cc(C4CC4)on3)no2)c1, highlights its connectivity . However, critical physicochemical data (e.g., melting point, solubility) remain unreported in available sources, limiting a full profile.

Properties

IUPAC Name |

3-acetyl-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-10(22)12-3-2-4-13(7-12)27(23,24)18-9-16-19-17(21-26-16)14-8-15(25-20-14)11-5-6-11/h2-4,7-8,11,18H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAUWELMIDXILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cycloaddition of nitrile oxides to alkenes, followed by subsequent functional group modifications. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups within the molecule allows for diverse reactivity.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction reactions can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new treatments for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties and reactivity make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies of this compound are absent in the provided evidence, its structural features align with known sulfonamide and heterocyclic derivatives. Below is a theoretical analysis based on analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocycle Impact: The cyclopropylisoxazole in the target compound may confer steric hindrance and metabolic stability compared to pyridine (Analog 1) or phenyl (Analog 2) . Cyclopropyl groups are known to reduce oxidative metabolism in drug design. The 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole in Analog 2) may alter hydrogen-bonding capacity, affecting target binding.

Sulfonamide Modifications :

- The acetyl group on the benzene ring could enhance membrane permeability compared to unsubstituted analogs, though it may reduce aqueous solubility.

Biological Implications :

- Analog 1’s pyridine moiety is associated with COX-2 inhibition, suggesting the target compound’s isoxazole-oxadiazole system might target different enzymes (e.g., kinases or proteases).

- Analog 2’s phenyl-1,3,4-oxadiazole structure exhibits antibacterial activity, implying the target compound’s cyclopropyl group could broaden antimicrobial or anti-inflammatory applications .

Research Findings and Limitations

- Synthetic Routes: No synthesis details are provided, but similar sulfonamide-heterocycle hybrids are typically synthesized via nucleophilic substitution or Huisgen cycloaddition.

- Data Gaps : Absence of empirical data (e.g., IC₅₀, LogP) limits mechanistic or pharmacokinetic comparisons.

Biological Activity

The compound 3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide represents a novel class of sulfonamide derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An acyl sulfonamide moiety, which is known for its biological activity.

- A cyclopropylisoxazole ring that may influence its pharmacological properties.

- An oxadiazole group that is often associated with antimicrobial and anticancer activities.

The biological activity of 3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is believed to arise from multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for various enzymes, particularly those involved in bacterial folate synthesis. This mechanism is similar to other sulfonamides used in antibiotic therapy.

- Receptor Modulation : The isoxazole and oxadiazole components may interact with specific receptors or enzymes, potentially modulating signaling pathways involved in inflammation or cancer progression.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, the sulfonamide moiety has been linked to effective inhibition of bacterial growth by interfering with folate metabolism. Studies have shown that derivatives can be effective against various strains of bacteria, including resistant ones.

Anticancer Potential

The presence of the oxadiazole ring suggests potential anticancer properties. Compounds containing oxadiazoles have been reported to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies on related compounds indicate they may disrupt key signaling pathways in cancer cell proliferation.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of a structurally similar compound on bacterial strains and demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- In Vivo Models : Animal studies have shown that compounds with the acyl sulfonamide structure exhibit anti-inflammatory effects, reducing symptoms in models of rheumatoid arthritis .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent groups on the isoxazole and oxadiazole rings in enhancing biological activity. Modifications in these areas can lead to improved potency and selectivity against target enzymes .

Data Tables

Q & A

Q. How can researchers optimize the synthesis of 3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide to improve yield and purity?

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identifies key functional groups (e.g., acetyl protons at δ 2.49 ppm, sulfonamide NH at δ 10.2 ppm) and validates regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₉N₅O₄S: 426.1184) .

- X-ray Crystallography : Resolves stereochemical ambiguities; demonstrates its utility for sulfonamide derivatives via single-crystal analysis (R factor < 0.055) .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO ≤ 1% v/v) or surfactants (e.g., Tween-80). notes that polar aprotic solvents (DMF, DCM) enhance solubility during synthesis, but biological testing requires phosphate-buffered saline (PBS) or ethanol/water mixtures . Sonication or heating (≤40°C) may aid dissolution without decomposition .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole and isoxazole moieties?

- Methodological Answer :

-

Functional Group Replacement : Substitute the cyclopropyl group on the isoxazole ( uses ethyl or methoxy groups to modulate steric/electronic effects) .

-

Bioisosteric Replacement : Replace oxadiazole with triazole (as in ) to assess impact on target binding .

-

Molecular Docking : Use Glide docking (OPLS3 force field) to predict interactions with enzymes like BRD4; identifies hydrogen bonds with Asn140 as critical .

- Data Contradiction Example :

While reports strong BRD4 inhibition with ethyl substituents, similar derivatives in show reduced activity, possibly due to steric hindrance. Systematic SAR requires testing substituent size (e.g., methyl vs. cycloheptyl) .

- Data Contradiction Example :

Q. How can researchers resolve contradictions in biological assay data across different experimental models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., protein concentration, buffer pH). For example:

- Thermal Shift Assay (TSA) : uses 5 µM compound concentrations to monitor BRD4 stability, but higher concentrations (10 µM) in AlphaScreen assays may cause aggregation .

- Cell-Based vs. In Vitro Assays : Confirm target engagement via Western blotting or CRISPR knockouts to rule off-target effects .

Q. What computational methods are recommended for predicting metabolic stability of this compound?

- Methodological Answer :

- In Silico Tools : Use SwissADME to predict CYP450 metabolism, focusing on sulfonamide and oxadiazole cleavage sites.

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess solvent accessibility of labile groups (e.g., acetyl) .

- Experimental Validation : Compare with LC-MS/MS data from microsomal incubations (’s protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.